AR Binding Affinity vs. Ostarine and Bicalutamide
LY2452473 demonstrates distinct AR antagonism with an IC50 of 8.565 nM, differing from Ostarine's primary functional profile as a partial agonist (Ki = 3.8 nM) and substantially exceeding Bicalutamide's antagonist potency (IC50 = 160-228 nM) . Note: LY2452473's functional pharmacology is context-dependent, exhibiting antagonist activity in prostate-derived systems while demonstrating agonist effects in anabolic tissues such as skeletal muscle and bone .
| Evidence Dimension | Androgen receptor binding/functional activity |
|---|---|
| Target Compound Data | IC50 = 8.565 nM (antagonist activity) |
| Comparator Or Baseline | Ostarine: Ki = 3.8 nM (agonist-biased); Bicalutamide: IC50 = 160-228 nM (antagonist) |
| Quantified Difference | LY2452473 is ~20-fold more potent than Bicalutamide; exhibits functional divergence from Ostarine (antagonist vs. partial agonist) |
| Conditions | Ostarine Ki: displacement of [3H]mibolerone from human AR; Bicalutamide IC50: LNCaP/AR(cs) cell line |
Why This Matters
This difference in AR binding and functional profile determines whether a compound suppresses prostate growth (LY2452473's prostate antagonism) versus potentially stimulating AR activity across all tissues (Ostarine's agonist bias), a critical selection criterion for prostate-sparing anabolic applications.
